molecular formula C17H17NO2 B1445787 Benzyl 1-benzylaziridine-2-carboxylate CAS No. 483364-99-4

Benzyl 1-benzylaziridine-2-carboxylate

Cat. No. B1445787
M. Wt: 267.32 g/mol
InChI Key: BFJUHMYAEJXNBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Benzyl 1-benzylaziridine-2-carboxylate involves the reaction of 2,3-dibromopropionyl chloride with benzyl alcohol in the presence of triethanolamine and benzyl amine . The reaction is carried out in tetrahydrofuran and dichloromethane at 0° C . After stirring for a few hours, the reaction mixture is filtered and concentrated in vacuo. The residue is then purified by flash column chromatography on silica gel eluted with hexane/ethyl acetate to afford the desired product .


Molecular Structure Analysis

The InChI code for Benzyl 1-benzylaziridine-2-carboxylate is 1S/C17H17NO2/c19-17(20-13-15-9-5-2-6-10-15)16-12-18(16)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Enantiopure Compound Preparation

Benzyl 1-benzylaziridine-2-carboxylate plays a significant role in the preparation of enantiopure compounds. For instance, Morán-Ramallal, Liz, and Gotor (2007) demonstrated that enantiopure 1-benzyl- and 1-arylaziridine-2-carboxamides could be obtained by kinetic resolution catalyzed by Rhodococcus rhodochrous IFO 15564. This process leads to a series of enantiopure products like O-methyl-l-serine and vicinal diamines (Morán-Ramallal, Liz, & Gotor, 2007).

Synthesis of 1,4-Benzodiazepine Derivatives

Wang, Guo, Wang, Huang, and Wang (2008) established a method for synthesizing novel 1,4-benzodiazepine derivatives using a one-pot reaction of methyl 1-arylaziridine-2-carboxylates. This method is useful in synthetic and medicinal chemistry due to its simple procedure and the easy availability of starting materials (Wang, Guo, Wang, Huang, & Wang, 2008).

Aziridino Amino Acid Derivatives Synthesis

Brabandere, Mangelinckx, Kadam, Nural, Augustyns, Veken, Törnroos, and Kimpe (2014) synthesized γ,δ‐Aziridino α‐Amino Acid Derivatives from 1-Benzyl-2-(bromomethyl)aziridine. These aziridines are excellent building blocks for ring transformation to stereochemically defined 2-(aminomethyl)-1-aminocyclopropanecarboxylic acid derivatives (Brabandere et al., 2014).

Carboxylation of Benzyl Halides

León, Correa, and Martín (2013) developed a Ni-catalyzed carboxylation of benzyl halides with CO2, which is significant for assembling phenylacetic acids. This method does not require well-defined and sensitive organometallic reagents, making it user-friendly and operationally simple (León, Correa, & Martín, 2013).

Visible-Light-Mediated Carboxylation

Meng, Schirmer, Berger, Donabauer, and König (2019) reported a visible-light-mediated carboxylation of benzylic C–H bonds with CO2 into 2-arylpropionic acids under metal-free conditions. This method synthesized several drugs successfully and has broad substrate scope (Meng, Schirmer, Berger, Donabauer, & König, 2019).

properties

IUPAC Name

benzyl 1-benzylaziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(20-13-15-9-5-2-6-10-15)16-12-18(16)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJUHMYAEJXNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1-benzylaziridine-2-carboxylate

Synthesis routes and methods

Procedure details

To a solution of 2,3-dibromopropionyl chloride (5.00 g, 19.97 mmol) in THF (25 ml) at 0° C. was added dropwise benzyl alcohol (2.10 ml, 19.97 mmol). After stirring for 1 h, the reaction was concentrated in vacuo and the resulting oil dissolved in CH2Cl2 (25 ml) and treated with a solution of benzyl amine (2.20 ml, 19.97 mmol) and TEA (5.80 ml, 41.94 mmol) in CH2Cl2 (10 ml) at 0° C. After stirring for 3 h, the reaction was filtered and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel eluted with hexane/ethyl acetate (4:1) to afford N-benzyl-aziridine-2-carboxylic acid, benzyl ester as a colorless oil (2.35 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KD Lee, JM Suh, JH Park, HJ Ha, HG Choi, CS Park… - Tetrahedron, 2001 - Elsevier
Syntheses of cis-3-alkylaziridine-2-carboxylates including cis-3-benzyl- and cis-3-phenylaziridine-2-carboxylates were achieved from the reaction of α-aminonitrile and …
Number of citations: 54 www.sciencedirect.com

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